B1579719 DL-SERINE (3-13C)

DL-SERINE (3-13C)

Cat. No.: B1579719
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Stereochemical Properties

DL-Serine (3-¹³C) is a stable isotope-labeled form of the amino acid serine, characterized by the incorporation of a carbon-13 isotope at the third carbon position of its molecular structure. Its chemical formula is C₃H₇NO₃ , with a molecular weight of 106.09 g/mol . The compound exists as a racemic mixture of D- and L-serine enantiomers, distinguished by their stereochemistry at the α-carbon (C₂), which bears the amino group and hydroxymethyl group.

Key structural features include:

  • α-amino group (-NH₂) at C₂
  • Hydroxymethyl group (-CH₂OH) at C₃
  • Carboxyl group (-COOH) at C₁
  • 13C label at C₃, enabling isotopic tracking in metabolic studies.

The stereochemical configuration of DL-Serine (3-¹³C) contrasts with L-Serine (3-¹³C), which is a single enantiomer with the L-configuration. This distinction influences physical properties such as solubility, melting points, and biochemical interactions.

Table 1: Structural Comparison of Serine Isotopologues

Property DL-Serine (3-¹³C) L-Serine (3-¹³C) Natural Serine
Enantiomers D- and L-mixtures Single L-enantiomer D- and L-mixtures
13C Label Position C₃ C₃ None
Molecular Weight 106.09 g/mol 106.09 g/mol 105.09 g/mol
Melting Point 240°C (decomposition) 222°C (decomposition) 246°C (decomposition)

Data compiled from .

Isotopic Purity Specifications and Mass Shift Analysis

DL-Serine (3-¹³C) is synthesized with ≥99% isotopic purity at the C₃ position, achieved through controlled chemical processes such as methyl transfer reactions or enzymatic labeling. This high purity is critical for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where precise isotopic labeling enables accurate detection of metabolic fluxes.

Mass spectrometric analysis reveals:

  • Mass shift : +1 atomic mass unit (amu) compared to unlabeled serine due to the 13C substitution.
  • Key fragmentation patterns : Cleavage at the C₂-C₃ bond generates characteristic ions for isotopic identification.

Table 2: Mass Spectrometric Properties of Serine Isotopologues

Isotopologue Molecular Ion (m/z) Mass Shift
DL-Serine (3-¹³C) 106.09 +1.00
L-Serine (3-¹³C) 106.09 +1.00
Natural Serine 105.09

Data derived from .

Comparative Analysis with L-Serine Isotopologues

DL-Serine (3-¹³C) and L-Serine (3-¹³C) share identical isotopic labeling but differ fundamentally in stereochemical composition, impacting their biochemical behavior and research applications.

Stereochemical and Physical Property Differences

Property DL-Serine (3-¹³C) L-Serine (3-¹³C)
Solubility Highly soluble in water Highly soluble in water
Optical Activity Racemic (no activity) [α]²⁵/D +14.6°, c=2% in 1M HCl
Crystallization Forms racemic crystals Forms chiral crystals

Data sourced from .

Applications in Biomedical Research

DL-Serine (3-¹³C) is extensively used in metabolic tracing to study serine’s role in:

  • Glycine synthesis via serine hydroxymethyltransferase.
  • Neurotransmitter regulation , particularly D-serine’s interaction with NMDA receptors.

In contrast, L-Serine (3-¹³C) enables enantiomer-specific studies , such as:

  • Protein synthesis dynamics in chiral environments.
  • Enzyme kinetics involving serine-dependent catalysis.

Stereochemical Effects on Monolayer Packing

Research on N-alkanoyl-substituted serine derivatives demonstrates that stereochemistry directly influences molecular packing. Racemic mixtures (e.g., DL-Serine (3-¹³C)) form orthorhombic lattices , while enantiopure L-Serine (3-¹³C) adopts oblique structures due to homochiral interactions. This phenomenon impacts surface tension and phase transition pressures in lipid monolayers.

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of Serine

DL-Serine (3-¹³C) is one of several isotopically labeled serine derivatives used in research. A comparison of key variants is provided below:

Compound Isotopic Label Applications Key Research Findings
DL-Serine (3-¹³C) ¹³C at C3 Metabolic flux analysis, neuroenergetics, peptide synthesis Labels TCA cycle intermediates (e.g., [4-¹³C]glutamate) via PDH/PC pathways
DL-Serine (2-¹³C) ¹³C at C2 Amino acid metabolism studies Labels glycine and one-carbon metabolism intermediates
DL-Serine (3,3-D₂) Deuterium at C3 NMR spectroscopy, protein dynamics Enhances resolution in NMR studies due to reduced proton signals
L-Serine (3-¹³C) ¹³C at C3 (L-enantiomer) Astrocyte-specific metabolism, neurotransmitter synthesis L-isomer is metabolically active in humans; D-isomer is nephrotoxic

Key Insights :

  • Positional Specificity : The 3-¹³C label in serine is critical for tracing carbon flow into the TCA cycle via pyruvate dehydrogenase (PDH) and carboxylase (PC) pathways, yielding labeled glutamate, glutamine, and aspartate . In contrast, 2-¹³C serine primarily contributes to glycine pools .
  • Enantiomeric Differences : DL-Serine (3-¹³C) contains both D- and L-forms, but only the L-form is metabolically relevant in humans. The D-isomer is linked to renal toxicity in animal models .

Comparison with Other ¹³C-Labeled Metabolites

DL-Serine (3-¹³C) shares applications with other ¹³C-labeled compounds in metabolic studies but differs in pathways and end-products:

Compound Isotopic Label Pathways Tracked Key Metabolites Labeled
[3-¹³C]Lactate ¹³C at C3 Gluconeogenesis, TCA cycle (via PDH) [3-¹³C]pyruvate → [4-¹³C]glutamate
[1-¹³C]Glucose ¹³C at C1 Glycolysis, pentose phosphate pathway [3-¹³C]pyruvate (50% dilution) → [4-¹³C]citrate
DL-Serine (3-¹³C) ¹³C at C3 Serine-glycine cycle, one-carbon metabolism [3-¹³C]pyruvate → [4-¹³C]glutamate, [2-¹³C]GABA

Key Insights :

  • Isotopic Dilution : Unlike [1-¹³C]glucose, which undergoes 50% dilution during glycolysis, DL-Serine (3-¹³C) avoids isotopic dilution when metabolized via serine dehydratase .
  • Neuroenergetics : Both [3-¹³C]lactate and DL-Serine (3-¹³C) label glutamate/glutamine pools, but serine uniquely contributes to glycine synthesis, a co-agonist of NMDA receptors .

Research Findings and Controversies

  • Metabolic Pathways : DL-Serine (3-¹³C) labels astrocyte-specific TCA cycle activity, but its D-isomer lacks biological utility and is toxic .
  • Analytical Challenges: Co-elution with unlabeled serine in HPLC requires precise fraction collection, as noted in dabsyl chloride-based protocols .
  • Commercial Viability: Market reports highlight growing demand for ¹³C-labeled amino acids in metabolic research, with DL-Serine (3-¹³C) priced competitively in North America and Europe .

Preparation Methods

Strecker Synthesis Using Glycol Aldehyde Derived from Ethylene Glycol

One of the industrially relevant and well-documented methods for preparing DL-serine, which can be adapted for isotopically labeled variants such as DL-Serine (3-13C), is the Strecker reaction using glycol aldehyde as a key substrate. This method is particularly notable for its economic viability and scalability.

  • Starting Materials : The process uses glycol aldehyde, cyanide compounds, ammonium chloride, and ammonia.
  • Source of Glycol Aldehyde : Glycol aldehyde can be generated continuously by dehydrogenation or oxidative dehydrogenation of ethylene glycol using metal oxide catalysts such as copper chromite at temperatures ranging from 200°C to 500°C.
  • Reaction Conditions :
    • Glycol aldehyde to cyanide compound ratio: 1.0 to 1.5
    • Ammonium chloride to glycol aldehyde: 1.0 to 2.0
    • Ammonia to cyanide compound: 1.0 to 7.0
    • Temperature: 20°C to 80°C
    • Reaction time: 15 to 120 minutes
  • Hydrolysis : The Strecker reaction product is hydrolyzed with an excess of a strong base (alkali) at 60°C to 100°C for 3 to 5 hours to yield DL-serine.
  • Purification : Ion exclusion chromatography using strongly acidic cation exchange resins separates DL-serine alkali salts from ethylene glycol and inorganic salts. Neutralization near the isoelectric point followed by a second ion exclusion chromatography step further purifies the DL-serine.
  • Yield and Purity : The process achieves high purity (~97.8%) and good yield, with minor impurities such as glycine and residual ethylene glycol.

This method is adaptable for incorporation of 13C at the third carbon by using 13C-labeled glycol aldehyde or ethylene glycol as the starting material, ensuring the isotopic label is retained in the final DL-serine product.

Reduction of Ethyl Acetamidocyanoacetate or Ethyl Acetamidomalonate

Another classical chemical synthesis route involves the selective reduction of ethyl acetamidocyanoacetate or ethyl acetamidomalonate esters:

  • Procedure :
    • Sodium borohydride (NaBH4) is used to reduce ethyl acetamidocyanoacetate or ethyl acetamidomalonate in ethanol at room temperature.
    • After reduction, the mixture is hydrolyzed with concentrated hydrochloric acid for several hours (e.g., six to eight hours).
  • Isolation : The amino acid hydrochloride formed is purified by treatment with silver carbonate and crystallization techniques.
  • Yields : Approximately 58% to 70% yields of DL-serine are reported.
  • Advantages : This method avoids the formation of unwanted side products like propanediol and provides a relatively straightforward synthetic route.
  • Isotopic Labeling : By using 13C-labeled precursors (e.g., 13C-labeled ethyl acetamidocyanoacetate), the 13C isotope can be incorporated specifically at the desired carbon position in DL-serine.

Chemical Synthesis with Controlled Reaction Conditions for Isotopic Integrity

For the synthesis of DL-Serine (3-13C), maintaining isotopic integrity and chiral purity is crucial:

  • Reaction Control : Precise control of temperature, pH, and reaction time is essential to prevent racemization and side reactions.
  • Use of Non-nucleophilic Bases : During methylation or other functional group transformations, non-nucleophilic bases help maintain the chiral purity of the product.
  • Enzymatic Assistance : Enzymes like serine racemase may be employed in some synthetic pathways to convert between D- and L-serine forms while preserving the 13C label.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Strecker Reaction with Glycol Aldehyde Glycol aldehyde (from ethylene glycol), cyanide, NH4Cl, NH3; 20-80°C, 15-120 min; hydrolysis with strong base ~60-80 ~97.8 Economical, scalable, adaptable for 13C labeling
Reduction of Ethyl Acetamidocyanoacetate NaBH4 in ethanol, HCl hydrolysis, silver carbonate purification ~58-70 High Classical method, avoids propanediol formation
Controlled Chemical Synthesis Careful pH, temperature control, non-nucleophilic bases Variable High Maintains chiral and isotopic purity

Q & A

Q. What computational methods support the interpretation of DL-SERINE (3-13C)’s vibrational spectra in crystallographic studies?

  • Methodological Answer : Combine experimental Fourier-transform infrared (FTIR) spectra with density functional theory (DFT) calculations to assign vibrational modes. Correlate frequency shifts (e.g., O–H stretching) with hydrogen-bond enthalpies to map crystal packing interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.